
Cladospolide C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cladospolide C is a natural product found in Cladosporium tenuissimum with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
Synthesis Techniques
Cladospolide C has been synthesized using various techniques. Chou and Hou (2006) achieved the synthesis in eight steps, with a 5% total yield, utilizing methyl acrylate and other starting materials. They applied cross-metathesis reactions and Yamaguchi esterification (Chou & Hou, 2006). Sharma et al. (2006) reported the synthesis with a 4S,5S,11S-configuration, using methods like Evans aldol condensation and Jacobsen’s method to define the absolute stereochemistry of these natural products (Sharma, Reddy & Reddy, 2006). Datrika et al. (2019) used enantiopure (R)-γ–valerolactone for formal synthesis, highlighting stereoselective dihydroxylation and Wittig olefination as significant steps (Datrika et al., 2019).
Chemical Structure Elucidation
The chemical structure of various cladospolides, including Cladospolide C, has been a subject of research. Lu, Chen, and Hou (2009) conducted a study to confirm the stereochemistry of Cladospolide D, which is related to Cladospolide C, using asymmetric syntheses and spectroscopic data comparison (Lu, Chen & Hou, 2009).
Biological Activities
Plant Growth Retardant Activity
Fujii et al. (1995) isolated Cladospolide C from Cladosporium tenuissimum and found that Cladospolide B exhibited inhibitory effects on the shoot elongation of rice seedlings without damaging the cells. This suggests potential plant growth retardant activities for Cladospolide C as well (Fujii et al., 1995).
Lipid-Lowering Properties
Zhu et al. (2015) discovered lipid-lowering activities in compounds isolated from a soft coral-derived fungus, including Cladospolides E and F, indicating potential lipid-lowering properties for Cladospolide C as well (Zhu et al., 2015).
Propiedades
Fórmula molecular |
C12H20O4 |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
(3E,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7+/t9-,10-,11-/m1/s1 |
Clave InChI |
PLHJPQNLCWFPFY-QMVIJHPZSA-N |
SMILES isomérico |
C[C@@H]1CCCCC[C@H]([C@@H](/C=C/C(=O)O1)O)O |
SMILES canónico |
CC1CCCCCC(C(C=CC(=O)O1)O)O |
Sinónimos |
cladospolide C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



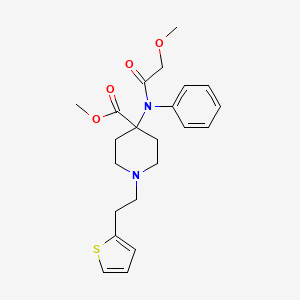
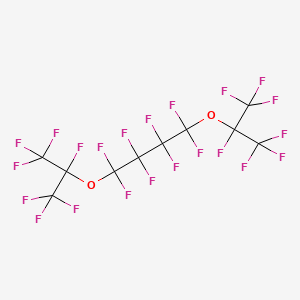
![(2R,3aR,7S,7aS)-7-hydroxy-2,5,7-trimethyl-3a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one](/img/structure/B1254759.png)
![(3R,4S,5S,6R,7R,9R,10Z,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1254764.png)
![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)
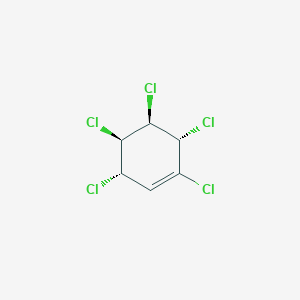
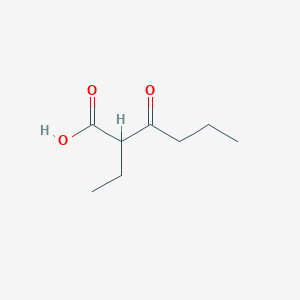

![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1254774.png)
![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)
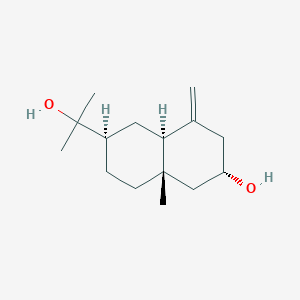
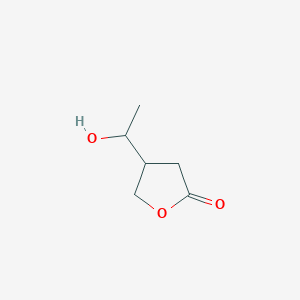
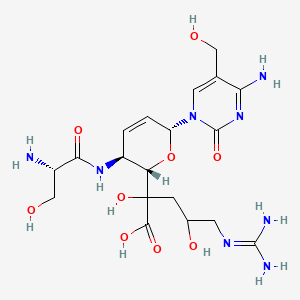
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)